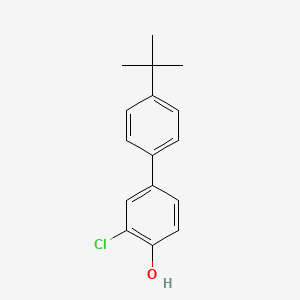

2-Chloro-4-(4-T-butylphenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(4-T-butylphenyl)phenol is an organic compound with the molecular formula C16H17ClO It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and a tert-butyl group attached to a biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-T-butylphenyl)phenol typically involves the chlorination of 4-(4-T-butylphenyl)phenol. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted biphenyl derivatives.

Applications De Recherche Scientifique

Polymer Chemistry

The compound is utilized as an intermediate in the production of various polymers, particularly in the formulation of phenolic resins. These resins are critical for applications requiring high thermal stability and mechanical strength, such as in automotive and aerospace components.

Table 1: Polymer Applications of 2-Chloro-4-(4-T-butylphenyl)phenol

| Application | Description |

|---|---|

| Phenolic Resins | Used as a hardener or cross-linking agent |

| Epoxy Resins | Acts as a curing agent to enhance thermal properties |

| Polycarbonate | Improves impact resistance and durability |

Antioxidant Production

The compound serves as a precursor for synthesizing antioxidants used in plastics and rubber products. Antioxidants derived from this compound help prevent oxidative degradation, thereby extending the lifespan of materials exposed to heat and light.

Pharmaceuticals

In pharmaceutical chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). It has been investigated for its antimicrobial properties, which could be beneficial in developing new antibacterial agents . Additionally, research indicates that derivatives may exhibit anti-inflammatory activities.

Case Study: Antimicrobial Activity

A study published in PMC highlighted the antimicrobial efficacy of phenolic compounds, including derivatives of this compound, against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential applications in medicinal formulations .

Environmental Applications

Research into the environmental impact of chlorinated phenols has increased due to their potential toxicity. Studies have shown that this compound can act as a pollutant; thus, understanding its degradation pathways is crucial for environmental remediation strategies.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Toxicity Assessment | Identified as harmful to aquatic life |

| Degradation Pathways | Investigated microbial degradation mechanisms |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the chlorine atom and tert-butyl group influence its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-(tert-pentyl)phenol: Similar structure but with a different alkyl group.

2,4-Di-tert-butylphenol: Contains two tert-butyl groups instead of one.

2-Chlorophenol: Lacks the tert-butyl group, making it less lipophilic

Uniqueness

2-Chloro-4-(4-T-butylphenyl)phenol is unique due to the presence of both a chlorine atom and a tert-butyl group on the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications .

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-2-chlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHICKPPDWWKOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653532 |

Source

|

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175917-20-0 |

Source

|

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.